molecular formula C70H100O14 B13750800 Potassium ionophore IV

Potassium ionophore IV

Cat. No.: B13750800
M. Wt: 1165.5 g/mol
InChI Key: WLACWAFEBWBXQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium ionophore IV is a chemical compound known for its ability to selectively bind and transport potassium ions across lipid membranes. This property makes it particularly useful in the construction of ion-selective electrodes, which are widely used in various analytical applications. This compound is commercially available and has been extensively studied for its high selectivity towards potassium ions over other cations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium ionophore IV can be synthesized through a series of organic reactions involving macrocyclic compounds. One common method involves the use of calixarene derivatives, which are modified with cation-complexing functional groups such as esters and amides. The synthesis typically involves the formation of a macrocyclic ring structure that can selectively bind potassium ions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale organic synthesis techniques. The process includes the purification of the final product to ensure high selectivity and purity. The industrial production methods are designed to be cost-effective and scalable, allowing for the widespread availability of the compound .

Chemical Reactions Analysis

Types of Reactions

Potassium ionophore IV primarily undergoes complexation reactions with potassium ions. These reactions involve the formation of a stable complex between the ionophore and the potassium ion, facilitated by the oxygen atoms in the ring structure of the ionophore .

Common Reagents and Conditions

The complexation reactions typically occur in the presence of a suitable solvent, such as an organic solvent that can dissolve both the ionophore and the potassium salt. The reaction conditions are usually mild, with room temperature being sufficient for the formation of the complex .

Major Products Formed

The major product formed from the reaction of this compound with potassium ions is a stable potassium-ionophore complex. This complex is highly selective for potassium ions and can be used in various analytical applications .

Mechanism of Action

Potassium ionophore IV functions by selectively binding to potassium ions through its macrocyclic ring structure, which contains oxygen atoms that coordinate with the potassium ion. This binding facilitates the transport of potassium ions across lipid membranes, making it useful in ion-selective electrodes. The ionophore acts as a carrier, allowing potassium ions to move through the hydrophobic environment of the membrane .

Comparison with Similar Compounds

Potassium ionophore IV is unique in its high selectivity for potassium ions compared to other ionophores. Similar compounds include:

This compound stands out due to its specific ring structure and the presence of oxygen atoms, which contribute to its high selectivity for potassium ions .

Properties

Molecular Formula

C70H100O14

Molecular Weight

1165.5 g/mol

IUPAC Name

tert-butyl 2-[[5,13,19,27-tetratert-butyl-30,31,32-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-9,23-dioxapentacyclo[23.3.1.13,7.111,15.117,21]dotriaconta-1(29),3(32),4,6,11,13,15(31),17(30),18,20,25,27-dodecaen-29-yl]oxy]acetate

InChI

InChI=1S/C70H100O14/c1-63(2,3)51-27-43-25-44-28-52(64(4,5)6)33-49(60(44)78-40-56(72)82-68(16,17)18)37-76-38-50-34-54(66(10,11)12)30-46(62(50)80-42-58(74)84-70(22,23)24)26-45-29-53(65(7,8)9)32-48(61(45)79-41-57(73)83-69(19,20)21)36-75-35-47(31-51)59(43)77-39-55(71)81-67(13,14)15/h27-34H,25-26,35-42H2,1-24H3

InChI Key

WLACWAFEBWBXQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)COCC3=CC(=CC(=C3OCC(=O)OC(C)(C)C)CC4=C(C(=CC(=C4)C(C)(C)C)COCC5=CC(=CC(=C5OCC(=O)OC(C)(C)C)C2)C(C)(C)C)OCC(=O)OC(C)(C)C)C(C)(C)C)OCC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.